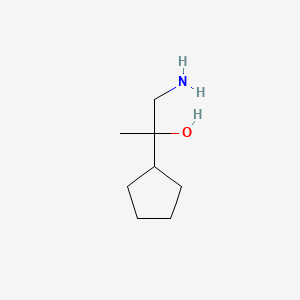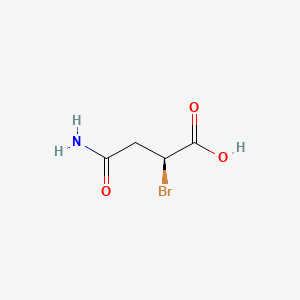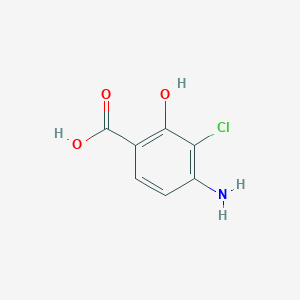![molecular formula C11H18N4O B1527916 1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine CAS No. 1247576-93-7](/img/structure/B1527916.png)
1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Descripción general
Descripción
“1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine” is a chemical compound with the CAS Number: 1247576-93-7 . It has a molecular weight of 222.29 . The IUPAC name for this compound is 1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been achieved through various methods . One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, a component of the compound, has been studied using single crystal X-ray diffraction method . An intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles have been explored in various studies . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .
Physical And Chemical Properties Analysis
The InChI Code for this compound is 1S/C11H18N4O/c1-8(15-6-4-12-5-7-15)11-13-10(14-16-11)9-2-3-9/h8-9,12H,2-7H2,1H3 .
Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
Oxadiazole derivatives, including the cyclopropyl-oxadiazol-ethyl-piperazine structure, are explored for their potential in drug development due to their pharmacological properties . These compounds have been studied for their role as modulators of various biological targets, which can lead to the development of new therapeutic agents. For instance, they have been investigated for their efficacy as FLAP (5-lipoxygenase-activating protein) modulators, which are crucial in the treatment of inflammatory diseases .
Cancer Research
In cancer research, oxadiazole derivatives are valued for their anticancer potential. They have been the subject of studies aiming to inhibit specific cancer biological targets, such as telomerase activity, histone deacetylases (HDACs), and thymidylate synthase enzymes . These studies help in understanding the mechanism of action of these compounds and their possible use as cancer therapeutics.
Material Science
The structural features of oxadiazole compounds, including the ability to form stable heterocyclic rings, make them suitable for applications in material science . They can be used in the synthesis of novel materials with potential uses in electronics, photonics, and as components in advanced composite materials.
High-Energy Materials
Oxadiazoles are known for their energetic properties and are used in the design of high-energy materials . Their stability and energy release characteristics are beneficial in applications requiring controlled energy release, such as propellants and explosives.
Antimicrobial Agents
The oxadiazole ring is a core structure in many antimicrobial agents. Its derivatives have been shown to possess antibacterial, antifungal, and antiviral activities, making them valuable in the development of new antibiotics and antiseptics .
Enzyme Inhibition
Oxadiazole derivatives are also studied for their enzyme inhibitory activities. They have been found to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer’s, and are thus considered in the search for treatments of such conditions .
Mecanismo De Acción
Direcciones Futuras
The future directions for research on 1,2,4-oxadiazoles, a part of the compound, include further refinement of their synthesis methods and exploration of their potential applications . They have been recognized for their potential in various therapeutic areas and other applications such as the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Propiedades
IUPAC Name |
3-cyclopropyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(15-6-4-12-5-7-15)11-13-10(14-16-11)9-2-3-9/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKAQYQNYVXVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CC2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)
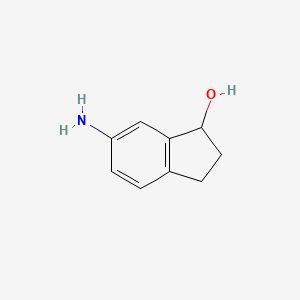
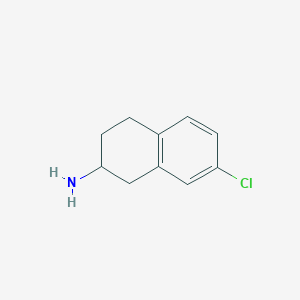
![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)
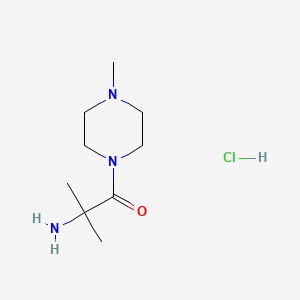
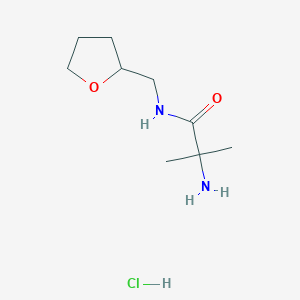



![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)
